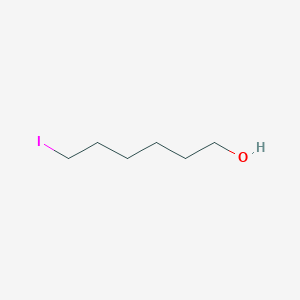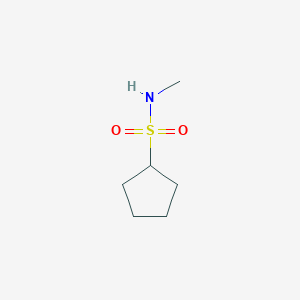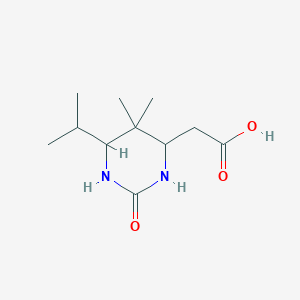![molecular formula C11H12N2O3 B3135534 1-[(Anilinocarbonyl)amino]cyclopropanecarboxylic acid CAS No. 401628-88-4](/img/structure/B3135534.png)
1-[(Anilinocarbonyl)amino]cyclopropanecarboxylic acid
Descripción general
Descripción
1-[(Anilinocarbonyl)amino]cyclopropanecarboxylic acid is a compound that features a cyclopropane ring fused to an amino acid structure
Mecanismo De Acción
Target of Action
The primary target of 1-[(Anilinocarbonyl)amino]cyclopropanecarboxylic acid, also known as 1-Aminocyclopropane-1-carboxylic acid (ACC), is the enzyme 1-aminocyclopropane-1-carboxylate deaminase . This enzyme is found in Pseudomonas sp. (strain ACP) .
Biochemical Pathways
ACC is a precursor to the plant hormone ethylene . It is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .
Pharmacokinetics
It is known that acc can be used by soil microorganisms (both bacteria and fungi) as a source of nitrogen and carbon .
Result of Action
ACC plays a critical role in pollination and seed production by activating proteins similar to those involved in nervous system responses in humans and animals . More specifically, ACC signaling promotes secretion of the pollen tube chemoattractant LURE1.2 in ovular sporophytic tissue, thus enhancing pollen tube attraction . Additionally, ACC activates Ca2±containing ion currents via glutamate receptor-like (GLR) channels in root protoplasts .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ACC. For instance, using ACC to incubate soils has been proven to induce the gene abundance encoding ACC-deaminases, which may have positive consequences on plant growth and stress tolerance .
Análisis Bioquímico
Biochemical Properties
1-[(Anilinocarbonyl)amino]cyclopropanecarboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the synthesis of ethylene in plants, such as ACC synthase and ACC oxidase . These interactions are crucial for the regulation of ethylene production, which is a vital plant hormone.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in plants, it has been shown to activate Ca2±containing ion currents via glutamate receptor-like channels in root protoplasts . This activation can lead to changes in cellular processes such as pollination and seed production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a precursor to ethylene, a plant hormone, by being synthesized from methionine via ACC synthase and then converted to ethylene by ACC oxidase . This process involves complex regulatory mechanisms that ensure the proper functioning of ethylene-dependent processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that it can be used by soil microorganisms as a source of nitrogen and carbon, which may have long-term effects on plant growth and stress tolerance . Additionally, its role as an exogenous partial agonist of the mammalian NMDA receptor suggests potential long-term effects on neuronal function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, while at higher doses, it could exhibit toxic or adverse effects. For instance, it has been shown to block convulsions and death produced by NMDA exposure in hippocampal neurons, significantly reducing seizure induction and cell death
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from methionine and converted to ethylene by ACC synthase and ACC oxidase . This pathway is crucial for the regulation of ethylene production in plants, which affects various physiological processes. Additionally, its role in nitrogen and carbon metabolism in soil microorganisms highlights its importance in broader ecological contexts .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. In plants, it is transported to sites where ethylene production is required, such as developing fruits and flowers . This targeted transport ensures that ethylene is produced where it is most needed, facilitating processes like fruit ripening and flower senescence.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is localized in specific compartments or organelles where it can interact with enzymes and other biomolecules involved in ethylene synthesis . This localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell.
Métodos De Preparación
The synthesis of 1-[(Anilinocarbonyl)amino]cyclopropanecarboxylic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity.
Análisis De Reacciones Químicas
1-[(Anilinocarbonyl)amino]cyclopropanecarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it plays a role in studying enzyme mechanisms and protein interactions. Additionally, it is used in the industry for the production of specialized chemicals and materials .
Comparación Con Compuestos Similares
1-[(Anilinocarbonyl)amino]cyclopropanecarboxylic acid can be compared with other similar compounds, such as 1-aminocyclopropane-1-carboxylic acid and its derivatives. These compounds share a cyclopropane ring structure but differ in their functional groups and biological activities . The uniqueness of this compound lies in its specific anilinocarbonyl group, which imparts distinct chemical and biological properties .
Propiedades
IUPAC Name |
1-(phenylcarbamoylamino)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-9(15)11(6-7-11)13-10(16)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15)(H2,12,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASHWSVEEFASJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Methylamino)cyclohexyl]methanol](/img/structure/B3135459.png)



![1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperazine](/img/structure/B3135481.png)
![1-[2-(4-Iodophenoxy)ethyl]piperazine](/img/structure/B3135486.png)
![6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B3135497.png)




![2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)ethanol](/img/structure/B3135543.png)


